2-(2-Bromoethyl)pyrrolidine hydrobromide

CAS No.: 74814-50-9

Cat. No.: VC7581891

Molecular Formula: C6H13Br2N

Molecular Weight: 258.985

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74814-50-9 |

|---|---|

| Molecular Formula | C6H13Br2N |

| Molecular Weight | 258.985 |

| IUPAC Name | 2-(2-bromoethyl)pyrrolidine;hydrobromide |

| Standard InChI | InChI=1S/C6H12BrN.BrH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H |

| Standard InChI Key | LVYDVYLWWZNIJS-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)CCBr.Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

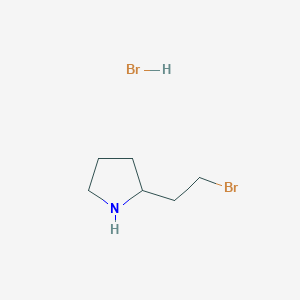

The systematic IUPAC name for this compound is 2-(2-bromoethyl)pyrrolidine hydrobromide, denoting a pyrrolidine ring (a five-membered amine with four carbon atoms and one nitrogen atom) substituted at the second carbon with a bromoethyl (-CHCHBr) group, paired with a hydrobromide counterion. Its molecular formula is CHBrN, with a theoretical molecular weight of 273.01 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01).

Structural Depiction and Bonding

The compound’s structure consists of:

-

A pyrrolidine ring with a bromoethyl substituent at the C2 position.

-

A hydrobromide (HBr) salt form, stabilizing the amine via protonation.

The bromoethyl group introduces steric bulk and electrophilicity, making the compound reactive toward nucleophilic substitution (S2) reactions. The spatial arrangement of the substituent influences both reactivity and intermolecular interactions .

Spectroscopic Signatures

While experimental spectral data (e.g., H NMR, IR) for this specific compound is unavailable, analogous brominated pyrrolidines exhibit characteristic signals:

-

NMR: Protons adjacent to bromine (e.g., -CHBr) resonate downfield (δ 3.4–4.0 ppm) .

-

IR: N-H stretches (protonated amine) appear near 2500–3000 cm, while C-Br vibrations occur at 500–600 cm.

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

A plausible synthetic route involves:

-

Pyrrolidine Functionalization: Introducing the bromoethyl group via alkylation of pyrrolidine with 1,2-dibromoethane.

-

Salt Formation: Treating the free base with hydrobromic acid to yield the hydrobromide salt.

Reaction Scheme:

Optimization Challenges

-

Selectivity: Competing reactions (e.g., over-alkylation) require controlled stoichiometry and temperature.

-

Purification: Hydroscopic nature of the hydrobromide salt complicates isolation.

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value/Description |

|---|---|

| Melting Point | Estimated 180–190°C (decomposes) |

| Solubility | Soluble in polar solvents (e.g., water, methanol); insoluble in hydrocarbons |

| Density | ~1.8 g/cm (estimated) |

| pKa | Protonated amine: ~8–9 (in water) |

Stability and Degradation

-

Light Sensitivity: Bromine substituents may lead to photolytic degradation.

-

Thermal Decomposition: Releases HBr gas above 200°C.

Biological and Pharmacological Implications

Hypothesized Mechanisms

While direct studies are lacking, structural analogs suggest:

-

Enzyme Inhibition: Electrophilic bromine may covalently modify active-site residues (e.g., cysteine thiols) .

-

Blood-Brain Barrier Permeation: Lipophilic bromine and amine protonation enhance CNS penetration.

Therapeutic Prospects

-

Antimicrobial Agents: Brominated amines exhibit activity against Mycobacterium tuberculosis (MIC 2–4 μg/mL in analogs) .

-

Neurological Targets: Potential modulation of neurotransmitter receptors (e.g., σ receptors).

| Parameter | Description |

|---|---|

| GHS Pictogram | Irritant (Skin/Eye), Corrosive |

| Exposure Limits | Avoid inhalation; use fume hood |

Comparative Analysis with Structural Analogs

| Compound | Substituent | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 2-(Bromomethyl)pyrrolidine HBr | -CHBr | 244.96 | Alkylating agent |

| 2-(2-Bromoethyl)piperidine HBr | -CHCHBr | 273.01 | CNS drug intermediate |

The bromoethyl group enhances lipophilicity and steric effects compared to bromomethyl derivatives, potentially improving membrane permeability.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop catalytic methods to improve yield and purity.

-

Biological Screening: Evaluate antimicrobial, anticancer, and neuropharmacological activity.

-

Toxicokinetics: Assess metabolic pathways and toxicity profiles in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume